2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride synthesis pathway
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
Executive Summary
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride, a key heterocyclic scaffold for researchers in drug discovery and development. The octahydropyrrolo[3,4-c]pyridine core is a rigid, bifunctional structure that serves as a valuable intermediate in the synthesis of novel therapeutics.[1] This document, intended for chemists and drug development professionals, details a strategic three-stage synthesis. The narrative emphasizes the rationale behind methodological choices, provides detailed experimental protocols, and is grounded in authoritative scientific literature. The proposed pathway involves an initial imide formation and a subsequent one-pot catalytic hydrogenation to construct the core bicyclic system, followed by the final salt formation. This approach is designed for efficiency, scalability, and control.
Introduction
The Pyrrolo[3,4-c]pyridine Scaffold: A Privileged Structure
Fused heterocyclic systems are a cornerstone of medicinal chemistry, often conferring enhanced biological activity and improved physicochemical properties compared to their monocyclic counterparts.[2] The pyrrolo[3,4-c]pyridine framework, in particular, is of significant interest due to its rigid three-dimensional structure and the presence of two strategically placed nitrogen atoms, which can be functionalized to modulate activity and target engagement.[1][2] Derivatives of this scaffold have been explored for a range of biological activities, making them attractive starting points for new therapeutic agents.[3]
Target Molecule Profile: 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
The target molecule is the dihydrochloride salt of the N-benzylated saturated pyrrolo[3,4-c]pyridine core. The benzyl group serves as a common protecting group or as a pharmacophoric element, while the dihydrochloride salt form enhances stability, crystallinity, and aqueous solubility, which are critical properties for handling and formulation.[4][5]
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₂Cl₂N₂ | (Calculated) |
| Molecular Weight | 289.25 g/mol | (Calculated) |
| Core Structure Formula | C₁₄H₂₀N₂ | [6] |
| Core Molecular Weight | 216.32 g/mol | [6] |
| Appearance | White to off-white crystalline solid | (Typical) |
Retrosynthetic Strategy
The synthesis can be logically deconstructed into three primary stages. The final dihydrochloride salt is formed from its free base, 2-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine. This free base can be synthesized by introducing the benzyl group onto the pre-formed octahydropyrrolo[3,4-c]pyridine core. However, a more convergent and efficient approach involves incorporating the benzyl group at the beginning of the synthesis.
Our chosen forward synthesis strategy is therefore:
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Imide Formation: Construction of N-benzyl-pyrrolo[3,4-c]pyridine-1,3-dione from a commercially available pyridine derivative.
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Reductive Cyclization: A comprehensive reduction of both the pyridine ring and the imide functionality to yield the target saturated heterocyclic core.
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Salt Formation: Conversion of the resulting bicyclic amine into its stable dihydrochloride salt.
This pathway is selected for its use of well-established, high-yielding reactions and its ability to produce the target compound with high purity.
Stage 1: Synthesis of the 2-Benzyloctahydropyrrolo[3,4-c]pyridine Core
This stage focuses on the construction of the core bicyclic amine through a two-step process that begins with readily available starting materials and culminates in a powerful one-pot reduction.
Rationale for Route Selection
The chosen pathway commences with pyridine-3,4-dicarboxylic acid. This starting material allows for the straightforward formation of a cyclic imide, which serves as a robust precursor for the pyrrolidine portion of the target molecule. Introducing the benzyl group at this early stage via reaction with benzylamine is highly efficient and avoids potential selectivity issues that could arise from the late-stage benzylation of the octahydropyrrolo[3,4-c]pyridine core, which contains two secondary amines. The subsequent catalytic hydrogenation is a well-understood and scalable method for the complete saturation of heterocyclic rings and the reduction of imide carbonyls to methylene groups.
Visualized Synthesis Workflow
Caption: High-level overview of the proposed synthetic pathway.
Detailed Experimental Protocols
Step 2.3.1: Synthesis of Furo[3,4-c]pyridine-1,3-dione (Anhydride Intermediate)
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Causality: Pyridine-3,4-dicarboxylic acid is first converted to its cyclic anhydride. This is a standard dehydration reaction that activates the carboxyl groups for the subsequent imide formation, making the carbon atoms more electrophilic. Acetic anhydride serves as both the dehydrating agent and the solvent.
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Protocol:
-
Suspend pyridine-3,4-dicarboxylic acid (1.0 eq) in acetic anhydride (5-10 volumes).
-
Heat the mixture to reflux (approx. 140 °C) for 3-4 hours, at which point the solid should fully dissolve.
-
Allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice bath for 1 hour to promote crystallization.
-
Collect the resulting crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
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The product, furo[3,4-c]pyridine-1,3-dione, is typically obtained as a white solid and can be used in the next step without further purification.
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Step 2.3.2: Synthesis of 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Imide)
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Causality: The anhydride is reacted with benzylamine to form the corresponding N-benzylated imide. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons, followed by ring-opening and subsequent ring-closing to form the stable five-membered imide ring. Glacial acetic acid is used as the solvent as it facilitates the reaction without competing as a nucleophile.
-
Protocol:
-
Dissolve the furo[3,4-c]pyridine-1,3-dione (1.0 eq) in glacial acetic acid (10 volumes).
-
Add benzylamine (1.05 eq) dropwise to the solution at room temperature.
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Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting anhydride.
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After cooling, pour the reaction mixture into a beaker of ice water to precipitate the product.
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Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. The product can be recrystallized from ethanol if necessary.
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Step 2.3.3: Synthesis of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (Reductive Cyclization)
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Causality: This is the key transformation to create the saturated bicyclic core. Catalytic hydrogenation using a noble metal catalyst like Rhodium on Carbon (Rh/C) under high hydrogen pressure is a powerful method for reducing both the aromatic pyridine ring and the two imide carbonyl groups to methylene groups in a single operation. Methanol is a common solvent for such hydrogenations.
-
Protocol:
-
Charge a high-pressure hydrogenation vessel (Parr apparatus) with 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq), Rhodium on Carbon (5% w/w, 0.10 eq by weight), and methanol (20 volumes).
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Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas to 500-1000 psi.
-
Heat the mixture to 60-80 °C and stir vigorously for 24-48 hours. The reaction progress should be monitored by taking aliquots (after depressurizing) and analyzing via LC-MS.
-
Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine as an oil or low-melting solid. This crude product is typically used directly in the final salt formation step.
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Stage 2: Dihydrochloride Salt Formation
The Chemistry of Amine Salt Formation
Amines are basic and readily react with strong mineral acids like hydrochloric acid to form ammonium salts.[4] In the case of 2-benzyloctahydropyrrolo[3,4-c]pyridine, both the nitrogen in the pyrrolidine ring and the nitrogen in the piperidine ring are basic and will be protonated. Forming the dihydrochloride salt serves several critical functions:
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Purification: The salt is often highly crystalline and significantly less soluble in organic solvents than the free base, allowing for purification by precipitation or recrystallization.[7]
-
Stability: Salts are generally more stable and less prone to degradation upon storage than their free base counterparts.
-
Handling: The conversion of a potentially oily free base into a crystalline solid simplifies weighing and handling.
Visualized Salt Formation Workflow
Caption: Step-by-step workflow for the dihydrochloride salt formation.
Detailed Experimental Protocol
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Causality: The free base is dissolved in a solvent in which the final salt has low solubility. A solution of hydrogen chloride in a miscible solvent (like diethyl ether or dioxane) is added stoichiometrically. The protonation is an exothermic acid-base reaction, and cooling is often used to maximize the precipitation of the product.[7] A slight excess of HCl ensures complete conversion.
-
Protocol:
-
Dissolve the crude 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine (1.0 eq) in a minimal amount of methanol or ethanol (5 volumes).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a 2M solution of hydrogen chloride in diethyl ether (2.2 eq) dropwise with stirring. A white precipitate should form immediately.
-
Continue stirring the suspension at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any unreacted starting material and excess HCl.
-
Dry the white solid under vacuum at 40-50 °C to a constant weight to yield 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride.
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Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the benzyl group (aromatic and benzylic CH₂) and the saturated bicyclic core. Protons adjacent to the protonated nitrogens will be shifted downfield. |
| ¹³C NMR | Peaks corresponding to all 14 unique carbon atoms. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free base (m/z ≈ 217.17). |
| Melting Point | A sharp melting point, characteristic of a pure crystalline solid. |
| Elemental Analysis | Calculated values for C, H, N, and Cl should be within ±0.4% of the found values for C₁₄H₂₂Cl₂N₂. |
Summary and Outlook
This guide has detailed a logical and efficient synthetic pathway for the preparation of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride. The three-stage process, beginning with pyridine-3,4-dicarboxylic acid, leverages a convergent strategy by introducing the benzyl group early, followed by a powerful one-pot reductive cyclization and concluding with a standard salt formation. Each step is based on well-established chemical principles designed for reliability and scalability. The final compound is a valuable building block for drug discovery programs, and the methodology presented herein provides a solid foundation for its synthesis and the exploration of related analogues.
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